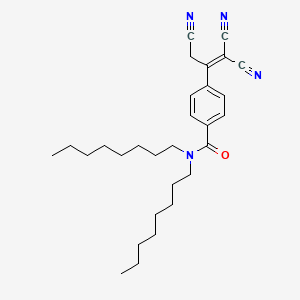
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dioctyl and tricyanopropenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoic acid with an amine, such as dioctylamine, under dehydrating conditions to form N,N-dioctylbenzamide.
Introduction of the Tricyanopropenyl Group: The tricyanopropenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the N,N-dioctylbenzamide with a tricyanopropenyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tricyanopropenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced amide derivatives.
Scientific Research Applications
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The tricyanopropenyl group is known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N,N-Dioctyl-4-ethylbenzamide: Similar structure but with an ethyl group instead of the tricyanopropenyl group.
N,N-Dioctyl-4-methylbenzamide: Similar structure but with a methyl group instead of the tricyanopropenyl group.
Uniqueness
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide is unique due to the presence of the tricyanopropenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
137995-34-7 |
|---|---|
Molecular Formula |
C29H40N4O |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
N,N-dioctyl-4-(1,1,3-tricyanoprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C29H40N4O/c1-3-5-7-9-11-13-21-33(22-14-12-10-8-6-4-2)29(34)26-17-15-25(16-18-26)28(19-20-30)27(23-31)24-32/h15-18H,3-14,19,21-22H2,1-2H3 |
InChI Key |
RXPPARODGVPMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)C1=CC=C(C=C1)C(=C(C#N)C#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















